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Compound of Interest

Compound Name:
Methyl 3-(1-amino-2-

hydroxyethyl)benzoate

Cat. No.: B12112410

Get Quote

Subject: Methyl 3-(1-amino-2-hydroxyethyl)benzoate
Hydrochloride
Introduction & Compound Profile
Chemical Identity
CAS 373648-81-8 refers to Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, a

functionalized phenylethanolamine derivative.[1][2][3] It serves as a high-value intermediate

(HVI) in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting

adrenergic receptors (e.g.,

-agonists like Mirabegron analogs) or acting as chiral synthons for complex heterocycles.[1]
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Property Specification

Chemical Name
Methyl 3-(1-amino-2-hydroxyethyl)benzoate

hydrochloride

Molecular Formula (HCl Salt)

Molecular Weight 231.68 g/mol

Free Base MW
195.22 g/mol (

)

Structure
m-substituted benzoate with a

-amino alcohol side chain

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in Acetonitrile

pKa (Calc) ~8.5 (Amine), ~13.5 (Hydroxyl)

Critical Quality Attributes (CQAs)
For drug development, the purity of this intermediate directly impacts the enantiomeric excess

(ee) and impurity profile of the final API.[1]

Enantiomeric Purity: While CAS 373648-81-8 is often supplied as a racemate or specific

enantiomer (e.g., R-isomer CAS 1391515-70-0), analytical methods must be capable of

chiral resolution.[1]

Salt Stoichiometry: Verification of the mono-hydrochloride form is essential to ensure

accurate molar dosing in synthesis.[1]

Handling & Stability Protocols
Storage and Reconstitution

Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen). The compound is

hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester.[1]
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Reconstitution:

Primary Solvent: Methanol (LC-MS Grade).[1]

Stock Concentration: 1.0 mg/mL.

Procedure: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL

Methanol, sonicate for 2 minutes, and dilute to volume.

Stability: Stock solutions are stable for 7 days at 4°C.

Degradation Pathways
The primary degradation risks are ester hydrolysis (forming the carboxylic acid) and oxidation

of the amine.[1]

Methyl 3-(1-amino-2-hydroxyethyl)benzoate
(Intact Standard)

Acid Impurity
(Ester Hydrolysis)+ H2O / pH > 8

N-Oxide / Imine
(Oxidative Degradation)

+ O2 / Light

Amide Dimer
(Self-Condensation)

High Conc. / Heat

Click to download full resolution via product page

Figure 1: Potential degradation pathways for CAS 373648-81-8.[1] High pH promotes ester

hydrolysis; oxidative conditions affect the amine.[1]

Analytical Method Development (HPLC-UV-MS)
This protocol utilizes a Reversed-Phase (RP-HPLC) method with ion-pairing conditions to

retain the polar amine and resolve potential hydrolysis products.[1]

Chromatographic Conditions
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Parameter Setting Rationale

Column

C18 (e.g., Agilent Zorbax

Eclipse Plus), 150 x 4.6 mm,

3.5 µm

Provides hydrophobic retention

for the benzoate core while

tolerating acidic pH.[1]

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

TFA acts as an ion-pairing

agent, sharpening the amine

peak.[1]

Mobile Phase B 0.1% TFA in Acetonitrile

Promotes elution of the

hydrophobic benzoate moiety.

[1]

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.[1]

Column Temp 30°C
Ensures reproducible retention

times.[1]

Injection Vol 5.0 µL Prevents column overload.[1]

Detection
UV @ 235 nm (Primary), 210

nm (Secondary)

235 nm targets the benzoate

transition; 210 nm detects non-

chromophoric impurities.[1]

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

2.0 95 5
Isocratic Hold (Polar

Impurities)

15.0 40 60 Linear Gradient

18.0 5 95 Wash

20.0 95 5 Re-equilibration
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Mass Spectrometry (MS) Settings
For identification and trace impurity analysis, couple the LC to a Single Quadrupole or Q-TOF

MS.[1]

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Target Ion:

m/z.[1]

Fragment Ions:

m/z (Loss of

/ Water).[1]

m/z (Loss of

/ Methanol).[1]

m/z (Benzoyl cation core).[1]

Experimental Workflow: Purity Assessment
This workflow validates the purity of the incoming raw material before use in synthesis.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://en.wikipedia.org/wiki/RU-58841
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12112410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(1 mg/mL in MeOH)

System Suitability Test
(5 Replicate Injections)

Gradient HPLC-UV Run
(235 nm)

Data Processing
(Integration & % Area)

Purity Check
(>98.0%?)

Release for Synthesis

Yes

Reject / Repurify

No

Click to download full resolution via product page

Figure 2: Quality Control workflow for CAS 373648-81-8.

System Suitability Criteria
Before analyzing samples, ensure the system meets these requirements:

Retention Time %RSD: < 1.0% (n=5).

Peak Area %RSD: < 1.0% (n=5).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12112410/docs?utm_src=pdf-body-img#application-note-analytical-standardization-of-cas-373648-81-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12112410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tailing Factor: 0.8 – 1.5 (TFA is critical here to prevent tailing).[1]

Theoretical Plates: > 5000.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Peak Tailing (>1.5)
Interaction of amine with

silanols.[1]

Increase TFA concentration to

0.1% or use a "Base

Deactivated" column.[1]

Split Peaks Sample solvent mismatch.

Dissolve sample in initial

mobile phase (95:5

Water:ACN) instead of 100%

MeOH.

Ghost Peaks Carryover from previous run.[1]
Add a needle wash step with

50:50 Water:MeOH.

Retention Shift
pH fluctuation in aqueous

phase.[1]

Ensure TFA is fresh; volatile

acids can evaporate over time.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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